molecular formula C14H17N3O B11871424 2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one CAS No. 143993-85-5

2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one

Cat. No.: B11871424
CAS No.: 143993-85-5
M. Wt: 243.30 g/mol
InChI Key: VPMBPUNMEUYNOA-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-ethyl-1,3-dimethylimidazole with a quinazoline derivative in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and biological context. For example, in cancer research, the compound may inhibit key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one can be compared with other similar compounds, such as:

    2,3-Dihydroimidazo[1,2-c]quinazoline derivatives: These compounds also exhibit biological activities and are used in medicinal chemistry.

    2,3-Dihydroimidazo[2,1-b]thiazoles: These compounds are known for their dual kinase inhibitory activities and are investigated for anticancer properties.

    1,3-Dimethyl-1H-imidazol-3-ium derivatives: These compounds have applications in various fields, including catalysis and material science.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which make it a valuable compound for research and industrial applications.

Properties

CAS No.

143993-85-5

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

2-ethyl-1,3-dimethyl-1,3-dihydroimidazo[5,1-b]quinazolin-9-one

InChI

InChI=1S/C14H17N3O/c1-4-16-9(2)13-15-12-8-6-5-7-11(12)14(18)17(13)10(16)3/h5-10H,4H2,1-3H3

InChI Key

VPMBPUNMEUYNOA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C2=NC3=CC=CC=C3C(=O)N2C1C)C

Origin of Product

United States

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